1,3-Diiodobicyclo[1.1.1]pentane
CAS No.: 105542-98-1
Cat. No.: VC3799970
Molecular Formula: C5H6I2
Molecular Weight: 319.91 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Diiodobicyclo[1.1.1]pentane - 105542-98-1](/images/structure/VC3799970.png)
Specification
CAS No. | 105542-98-1 |
---|---|
Molecular Formula | C5H6I2 |
Molecular Weight | 319.91 g/mol |
IUPAC Name | 1,3-diiodobicyclo[1.1.1]pentane |
Standard InChI | InChI=1S/C5H6I2/c6-4-1-5(7,2-4)3-4/h1-3H2 |
Standard InChI Key | JJWNAOGSAYBEPB-UHFFFAOYSA-N |
SMILES | C1C2(CC1(C2)I)I |
Canonical SMILES | C1C2(CC1(C2)I)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1,3-Diiodobicyclo[1.1.1]pentane features a bicyclo[1.1.1]pentane core, a highly strained carbon framework where three bridgehead carbons form a rigid, non-planar structure. The iodine atoms occupy the 1- and 3-positions, introducing significant polarizability and electrophilic character. Single-crystal X-ray studies confirm a bond angle of 60° at the bridgehead carbons, contributing to the compound’s strain energy of approximately 70 kcal/mol .
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₅H₆I₂ | |
Molecular weight | 319.91 g/mol | |
Density | 2.79 ± 0.1 g/cm³ | |
Melting point | 147–148 °C | |
Boiling point | 246.6 ± 40.0 °C (predicted) |
The high density and melting point reflect strong intermolecular interactions due to iodine’s polarizability . The compound is sparingly soluble in polar solvents like water but exhibits good solubility in dichloromethane and tetrahydrofuran .
Synthetic Methodologies
Radical Iodination of [1.1.1]Propellane
The most common synthesis involves radical-mediated iodination of [1.1.1]propellane. Under UV light or thermal initiation, molecular iodine (I₂) reacts with propellane to generate 1,3-diiodobicyclo[1.1.1]pentane via a radical chain mechanism . This method yields the product in 60–75% purity, requiring chromatographic purification for pharmaceutical applications .
Photoredox Catalysis
Recent advancements employ visible light-induced reactions using iridium-based photoredox catalysts. For example, a 2023 study demonstrated a three-component coupling of diazo esters, propellane, and iodine under blue LED irradiation, achieving 85% yield with excellent functional group tolerance . This approach avoids toxic initiators like azobisisobutyronitrile (AIBN) .
Scalable Flow Chemistry
A 2024 Nature publication highlighted a kilogram-scale synthesis in continuous flow reactors . Propellane and alkyl iodides react under LED irradiation without catalysts, enabling direct isolation of 1,3-diiodobicyclo[1.1.1]pentane in >90% purity after solvent evaporation .
Reactivity and Functionalization
Nucleophilic Substitution
The iodine substituents undergo facile displacement with nucleophiles. Pyridines, amines, and thiols react via SN2 mechanisms to form 1,3-disubstituted bicyclo[1.1.1]pentanes . For instance, treatment with pyridine yields 1,3-dipyridinium salts, which are valuable as aryl isosteres in drug design .
Cross-Coupling Reactions
Applications in Medicinal Chemistry
Bioisosteric Replacement
1,3-Diiodobicyclo[1.1.1]pentane derivatives serve as para-substituted benzene isosteres, improving metabolic stability and membrane permeability. Pfizer’s 2023 study replaced a para-chlorophenyl group in a kinase inhibitor with a BCP analogue, enhancing solubility by 10-fold without sacrificing potency .
Salt Formation
Quaternization with tertiary amines produces bicyclo[1.1.1]pentyl ammonium salts, which mimic cationic aromatic motifs in neurotransmitters. A 2024 ChemRxiv preprint detailed the synthesis of BCP pyridinium salts as acetylcholinesterase inhibitors .
Industrial and Materials Science Applications
Polymer Additives
The compound’s rigidity enhances thermal stability in polyesters. Incorporating 1,3-diiodobicyclo[1.1.1]pentane into poly(ethylene terephthalate) increases the glass transition temperature (Tg) by 15°C.
Liquid Crystals
BCP-based liquid crystals exhibit low melting points and broad mesophase ranges. A 2022 study reported smectic phases stable from −20°C to 150°C, attributed to the compound’s conformational rigidity.
Recent Advances and Future Directions
Photocatalytic Functionalization
A 2024 Nature protocol enabled metal-free BCP synthesis using electron donor-acceptor complexes. Irradiating N-aminopyridinium salts with [1.1.1]propellane produced 1,3-aminopyridyl BCPs in 65% yield, bypassing transition metals .
Computational Modeling
DFT studies predict that substituting iodine with fluorine could reduce steric bulk while retaining electronic effects. Experimental validation is ongoing .
Bioconjugation
BCP azides, derived from 1,3-diiodobicyclo[1.1.1]pentane, enable strain-promoted click reactions with cyclooctynes. This approach labels cell-surface proteins with 30% higher efficiency than traditional azide-alkyne cycloadditions .
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